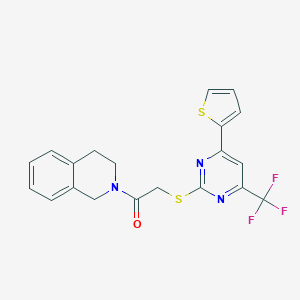![molecular formula C20H18Cl2N2O6 B284374 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound belongs to the class of carbamates and is known for its unique mechanism of action, which makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves the inhibition of certain enzymes that play a crucial role in cell division and growth. This leads to the inhibition of cancer cell growth and proliferation. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. It also exhibits anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate in lab experiments include its potent pharmacological activities and unique mechanism of action. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate. One potential direction is to explore its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity. Furthermore, research can be conducted to explore its potential as a lead compound for the development of new drugs with similar pharmacological activities.
Conclusion
In conclusion, 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a promising compound with potential pharmacological applications. Its unique mechanism of action and potent pharmacological activities make it a promising candidate for various research studies. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity.
Synthesemethoden
The synthesis of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate.
Wissenschaftliche Forschungsanwendungen
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C20H18Cl2N2O6 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
3-[(4-chlorobenzoyl)carbamoyloxy]butan-2-yl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C20H18Cl2N2O6/c1-11(29-19(27)23-17(25)13-3-7-15(21)8-4-13)12(2)30-20(28)24-18(26)14-5-9-16(22)10-6-14/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI-Schlüssel |
HBJFQHPGNSYLFC-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
